(R)-5-(Trifluoromethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Trifluoromethyl)piperidin-2-one is an organic compound that belongs to the class of piperidones It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Trifluoromethyl)piperidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, often a piperidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Cyclization: The intermediate compound undergoes cyclization to form the piperidone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-5-(Trifluoromethyl)piperidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-5-(Trifluoromethyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
®-5-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ®-5-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Trifluoromethyl)piperidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.
5-(Trifluoromethyl)piperidin-2-one: The racemic mixture containing both enantiomers.
4-(Trifluoromethyl)piperidin-2-one: A structural isomer with the trifluoromethyl group at a different position.
Uniqueness
®-5-(Trifluoromethyl)piperidin-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H8F3NO |
---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
(5R)-5-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
YRKCLUZAQCBIII-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC(=O)NC[C@@H]1C(F)(F)F |
Canonical SMILES |
C1CC(=O)NCC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.